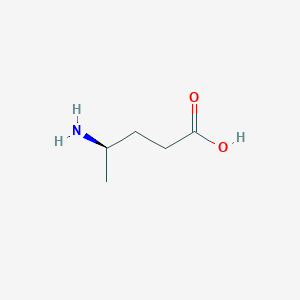

(R)-4-Aminopentanoic acid

Übersicht

Beschreibung

4R-aminopentanoic acid is an organonitrogen compound and an organooxygen compound. It is functionally related to a gamma-amino acid.

Wirkmechanismus

Target of Action

It’s structurally similar to alpha-lipoic acid , which is known to interact with various enzymes and proteins in the body .

Mode of Action

Alpha-lipoic acid, a similar compound, is involved in oxidative decarboxylations of keto acids . It’s plausible that ®-4-Aminopentanoic acid might have a similar interaction with its targets, leading to changes in cellular processes.

Biochemical Pathways

Alpha-lipoic acid, a structurally similar compound, is involved in the conversion of glucose into usable energy in the form of adenosine triphosphate (atp) . It’s possible that ®-4-Aminopentanoic acid might have a similar role in energy metabolism.

Pharmacokinetics

It’s known that similar compounds like alpha-lipoic acid have poor aqueous solubility, leading to poor absorption and low bioavailability .

Result of Action

Alpha-lipoic acid, a similar compound, is known to have antioxidant properties, neutralizing harmful compounds called free radicals that damage cells at the genetic level . It’s plausible that ®-4-Aminopentanoic acid might have similar effects.

Biologische Aktivität

(R)-4-Aminopentanoic acid, also known as (R)-4-aminovaleric acid, is a non-proteinogenic amino acid that has garnered attention for its structural similarity to the neurotransmitter gamma-aminobutyric acid (GABA). This compound is of significant interest in neuroscience and pharmacology due to its potential roles in modulating neurotransmission and its implications in various neurological disorders.

Chemical Structure and Properties

This compound has the molecular formula and features a chiral center, allowing it to exist in two enantiomeric forms: (R) and (S). The (R) form is primarily studied for its biological activity. Its structure allows it to interact with the GABAergic system, which is crucial for inhibitory neurotransmission in the central nervous system (CNS) .

Research indicates that this compound may act as a false neurotransmitter for GABA. It can mimic GABA's effects by binding to GABA receptors, potentially influencing neuronal excitability and synaptic transmission. Studies have shown that this compound exhibits greater uptake in mouse cerebral synaptosomes compared to its (S) counterpart, leading to a reduction in endogenous GABA concentrations . This suggests that this compound could be involved in modulating GABAergic signaling.

Biological Effects

The biological activity of this compound has been investigated across various studies:

- Neurotransmission Modulation : In experiments involving mice, it was observed that administration of this compound resulted in significant alterations in behavior and neurotransmitter levels, indicating its potential role in treating conditions characterized by imbalances in excitatory and inhibitory signaling .

- Potential Therapeutic Applications : The compound is being explored for its therapeutic potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It serves as an intermediate for synthesizing novel pharmaceutical agents aimed at CNS injuries .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Neuropharmacological Studies : Research demonstrated that both enantiomers of 4-aminopentanoic acid can influence mouse brain activity. The (R) form showed stronger agonistic properties at certain GABA receptor subtypes, suggesting its potential utility as a therapeutic agent .

- Synthesis and Enantiomer Purity : Advances in synthetic methodologies have improved the production of high-purity this compound. Techniques such as enzymatic synthesis from levulinic acid have been developed, achieving over 97% enantiomeric excess . This purity is crucial for ensuring the efficacy and safety of pharmacological applications.

- Behavioral Studies : In behavioral assays, mice treated with varying doses of this compound exhibited dose-dependent reductions in exploratory behavior without significant adverse effects, indicating a favorable safety profile .

Comparative Analysis with Other Amino Acids

| Compound Name | Structure | Unique Features |

|---|---|---|

| Gamma-Aminobutyric Acid | CH₃CH₂CH₂CH(NH₂)COOH | Primary inhibitory neurotransmitter |

| 2-Aminobutyric Acid | CH₃CH(NH₂)COOH | Involved in various metabolic pathways |

| L-Alanine | CH₃CH(NH₂)COOH | Commonly found in proteins; non-essential amino acid |

| This compound | CH₃(CH₂)₂CH(NH₂)COOH | Acts as a false neurotransmitter; potential therapeutic applications |

Eigenschaften

IUPAC Name |

(4R)-4-aminopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-4(6)2-3-5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABSTXSZPGHDTAF-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5937-83-7 | |

| Record name | 4-Aminovaleric acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005937837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-AMINOVALERIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPX83HFN1B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.